molecular formula C20H18FNO4 B1631139 Vidofludimus CAS No. 717824-30-1

Vidofludimus

Cat. No. B1631139
CAS RN: 717824-30-1
M. Wt: 355.4 g/mol
InChI Key: XPRDUGXOWVXZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vidofludimus is a new drug treatment under investigation for relapsing remitting, secondary progressive and primary progressive multiple sclerosis (MS). It is taken as a tablet once daily . It is a potent and selective inhibitor of human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .


Synthesis Analysis

The synthesis of this compound involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for the growth of activated T-cells and B-cells .


Molecular Structure Analysis

The chemical formula of this compound calcium is C40H34CaF2N2O8 . It is a potent and selective inhibitor of human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .


Chemical Reactions Analysis

This compound is a potent and selective inhibitor of human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). The clinical efficacy and safety profile of this compound has been analyzed in patients suffering from rheumatoid arthritis and Crohn’s disease and ulcerative colitis .


Physical And Chemical Properties Analysis

This compound calcium has a molecular weight of 748.793 . It is well absorbed after single daily doses .

Scientific Research Applications

Dual Mode of Action in Colitis Treatment

Vidofludimus (Vido) has demonstrated a unique dual mode of action in the treatment of colitis, particularly in a study involving rats with trinitrobenzene sulfonic acid (TNBS)-induced colitis. This study revealed that Vido effectively inhibits colonic interleukin-17 (IL-17) production and T-lymphocyte proliferation, contributing significantly to the reduction of colonic inflammation. The drug's action is attributed to its ability to block IL-23 + IL-1β-stimulated secretion of IL-17 by colonic strips, demonstrating a promising pathway for treating colonic inflammation independent of T-lymphocyte proliferation control (Fitzpatrick et al., 2012).

Efficacy in Inflammatory Bowel Disease

In a study exploring this compound's efficacy, safety, and tolerability in patients with steroid-dependent inflammatory bowel disease (IBD), this compound showed promising results. The ENTRANCE study revealed that a significant proportion of patients with Crohn's disease (CD) and ulcerative colitis (UC) achieved steroid-free remission after treatment with this compound. This suggests this compound as a potential novel therapy for IBD, highlighting its role in inhibiting pro-inflammatory cytokines including IL-17A, IL-17F, and interferon-gamma (Herrlinger et al., 2011).

Apoptosis Induction in T Cells

Research has also focused on this compound's capacity to induce apoptosis in activated T cells and its inhibitory effects on IL-17 expression. This action is significant in the context of inflammatory bowel disease (IBD), where the reduction of IL-17 cytokines can contribute to alleviating disease symptoms. This compound's ability to induce apoptosis and inhibit IL-17 production, decoupled from effects on T cell proliferation, offers a novel approach to IBD treatment, potentially enhancing therapeutic outcomes (Hamm et al., 2012).

Repositioning for NAFLD Treatment

An intriguing application of this compound is its repositioning as a modulator for the farnesoid X receptor (FXR) with therapeutic effects on non-alcoholic fatty liver disease (NAFLD). This repositioning is based on biochemical and crystallographic analysis identifying this compound as a novel FXR modulator. The study highlights this compound's potential in offering a unique approach to treating NAFLD, underscoring the versatility of its immunomodulatory properties (Zhu et al., 2020).

Mechanism of Action

Target of Action

Vidofludimus primarily targets the dihydroorotate dehydrogenase (DHODH) enzyme . This enzyme plays a crucial role in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated T-cells and B-cells . These cells are white blood cells involved in the immune response that can cause damage in various autoimmune diseases .

Mode of Action

This compound acts as a potent and selective inhibitor of DHODH . By inhibiting this enzyme, this compound effectively suppresses the proliferation of activated T-cells and B-cells . Additionally, this compound has been found to inhibit the secretion of interleukin (IL)-17, a pro-inflammatory cytokine, independently of its effects on lymphocyte proliferation .

Biochemical Pathways

The inhibition of DHODH by this compound disrupts the de novo pyrimidine synthesis pathway, which is crucial for DNA replication and cell division . This disruption leads to a reduction in the proliferation of activated T-cells and B-cells . Furthermore, this compound’s inhibition of IL-17 secretion can lead to a decrease in inflammation, as IL-17 is known to play a key role in the pathogenesis of several autoimmune diseases .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics after single and multiple oral dosing . The accumulation factor for multiple daily dosing is approximately 2, and steady-state concentrations are reached within about 6-8 days for 30-50 mg groups . The geometric mean plasma half-life of this compound at steady state is approximately 30 hours, which supports its use for once-daily dosing regimen .

Result of Action

The inhibition of DHODH and suppression of IL-17 secretion by this compound can lead to a reduction in inflammation and immune response in various autoimmune diseases . For instance, in patients with rheumatoid arthritis, this compound has demonstrated a positive safety profile and a trend of beneficial effects . In patients with relapsing-remitting multiple sclerosis, this compound has been shown to reduce the number of new active lesions on MRI .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, a potential pharmacokinetic interaction between this compound and methotrexate, a commonly used drug for the treatment of rheumatoid arthritis, has been observed . Additionally, this compound has been found to selectively act on hyperactive T and B cells while leaving other immune cells largely unaffected, enabling normal immune system function . This selectivity suggests that the efficacy and safety of this compound may be influenced by the specific immune environment in which it is used .

Safety and Hazards

Vidofludimus was well tolerated in studies in healthy subjects over a wide dose range of 10–50 mg . The most common side effects in a clinical study were hair thinning, fatigue, rash and cystitis (urinary tract infection) .

Future Directions

Vidofludimus calcium is currently being investigated in a global Phase 2 clinical trial for people with progressive forms of multiple sclerosis (MS). The trial is assessing whether the neuroprotective effects of this compound calcium seen in people with relapsing-remitting MS (RRMS) also extend to those with primary progressive MS (PPMS) or secondary progressive MS (SPMS) .

properties

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431325
Record name Vidofludimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SC12267, a novel, selective and orally available, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), interferes with cell proliferation through blocking the synthesis pathway of pyrimidines. Its mode-of- action is of therapeutic relevance for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Record name SC12267
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

717824-30-1
Record name Vidofludimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717824-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vidofludimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vidofludimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIDOFLUDIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vidofludimus
Reactant of Route 2
Reactant of Route 2
Vidofludimus
Reactant of Route 3
Reactant of Route 3
Vidofludimus
Reactant of Route 4
Reactant of Route 4
Vidofludimus
Reactant of Route 5
Reactant of Route 5
Vidofludimus
Reactant of Route 6
Vidofludimus

Q & A

Q1: What is the primary molecular target of Vidofludimus?

A1: this compound primarily targets human dihydroorotate dehydrogenase (hDHODH) [, , , , , , ].

Q2: How does this compound exert its immunomodulatory effects?

A2: this compound inhibits DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis. Consequently, activated T and B lymphocytes, which rely heavily on de novo pyrimidine synthesis for proliferation, experience metabolic stress and exhibit reduced proliferation [, , , , , , ].

Q3: Does this compound impact cytokine production?

A3: Yes, this compound has been shown to suppress the release of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFNγ, from activated T cells [, , , , ].

Q4: Is the inhibition of lymphocyte proliferation the only mechanism by which this compound reduces IL-17?

A4: No, research suggests that this compound can also inhibit IL-17 production independently of its effects on lymphocyte proliferation. Studies have shown that it can directly suppress IL-17 secretion by colonic tissues and splenocytes, possibly by interfering with STAT3 and NF-κB signaling pathways [, , ].

Q5: Does this compound affect all T cells equally?

A5: Research suggests that this compound preferentially targets highly activated T cells. Studies have shown a more pronounced inhibitory effect on high-affinity T cells, which are more metabolically active than low-affinity T cells [].

Q6: Does this compound impact cellular energy production?

A6: this compound has been demonstrated to inhibit both oxidative phosphorylation (OXPHOS) and glycolysis in activated T cells, likely contributing to its immunosuppressive effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.